molecular formula C13H10F3N3O2S2 B2903702 N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide CAS No. 1024423-14-0

N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide

Cat. No.: B2903702
CAS No.: 1024423-14-0
M. Wt: 361.36
InChI Key: LXNAGOTZZRBMGD-UHFFFAOYSA-N
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Description

N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide is a complex organic compound with a unique structure that combines a thienylcarbonyl group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide typically involves the reaction of 2-thienylcarbonyl chloride with N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thienylcarbonyl or trifluoromethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-thienylcarbonyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
  • 4-(2-(2-thienylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate

Uniqueness

N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)thiophene-2-carboxamide is unique due to the presence of both the thienylcarbonyl and trifluoromethoxyphenyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S2/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(22)19-18-11(20)10-2-1-7-23-10/h1-7H,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNAGOTZZRBMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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